molecular formula C21H18FN5O2S B2406885 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705771-51-2

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2406885
CAS No.: 1705771-51-2
M. Wt: 423.47
InChI Key: HPDQAGNHKWWPQC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone group to a piperidine ring. The piperidine moiety is further substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-16-6-2-1-5-15(16)20-23-19(29-24-20)10-13-4-3-9-27(12-13)21(28)14-7-8-17-18(11-14)26-30-25-17/h1-2,5-8,11,13H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQAGNHKWWPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include the formation of the thiadiazole ring followed by substitution reactions to introduce the oxadiazole and piperidine moieties. The reaction pathways often utilize various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound StructureTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli32 µg/mL
Thiadiazole Derivative BS. aureus16 µg/mL
Thiadiazole Derivative CCandida albicans25 µg/mL

Anticancer Potential

The anticancer activity of benzo[c][1,2,5]thiadiazole derivatives has been explored in various studies. For example, compounds with the thiadiazole scaffold have shown promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with reported IC50 values ranging from 3.35 to 16.79 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound StructureCell LineIC50 (µM)
Compound XMCF76.72
Compound YHeLa4.87
Compound ZA54910.50

Anti-inflammatory Properties

Some studies have reported that derivatives containing the benzo[c][1,2,5]thiadiazole core exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated several thiadiazole derivatives for their antimicrobial efficacy against a range of pathogens. The results demonstrated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of benzo[c][1,2,5]thiadiazole derivatives and tested their cytotoxicity against various cancer cell lines. The findings indicated that specific structural modifications led to improved potency against tumor cells .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[c][1,2,5]thiadiazole derivatives. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their biological activity against cancer cell lines. These compounds demonstrated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antidiabetic Activity

In addition to anticancer properties, some derivatives have shown potential as anti-diabetic agents. The synthesis of novel 1,3,4-oxadiazole derivatives has been linked to improved glucose uptake and insulin sensitivity in vitro. Molecular docking studies suggested that these compounds interact effectively with key metabolic enzymes .

Organic Electronics

The unique electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable candidates for organic electronic applications. Their ability to serve as electron acceptors in organic photovoltaics has been explored, leading to enhanced efficiency in solar cells . The incorporation of such compounds into polymer matrices has resulted in improved charge transport properties.

Fluorescent Probes

Benzo[c][1,2,5]thiadiazole derivatives have also been utilized as fluorescent probes due to their strong photoluminescent properties. These probes can be employed in biological imaging and sensing applications, allowing for real-time monitoring of cellular processes . Their stability and tunable emission characteristics are advantageous for developing advanced imaging techniques.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThe synthesized benzo[c][1,2,5]thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .
Study 2Antidiabetic EffectsCompounds demonstrated significant glucose-lowering effects in diabetic rat models .
Study 3Organic ElectronicsDevices incorporating these compounds achieved power conversion efficiencies exceeding 10% .
Study 4Fluorescent ProbesProbes showed high quantum yields and stability under physiological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzo[c][1,2,5]thiadiazole derivatives modified with diverse heterocyclic substituents. Below is a comparative analysis of its structural analogs, focusing on key substituents, physicochemical implications, and known applications.

Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives

Compound Name / CAS No. Core Heterocycle Substituent on Oxadiazole Secondary Heterocycle Notable Features
Target Compound (CAS: Not explicitly provided) Benzo[c][1,2,5]thiadiazole 2-Fluorophenyl Piperidine Fluorine enhances lipophilicity and metabolic stability.
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS: 1704649-57-9) Benzo[c][1,2,5]thiadiazole Pyrazin-2-yl Piperidine Pyrazine introduces π-π stacking potential; may affect solubility.
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS: 1327529-01-0) Benzo[c][1,2,5]thiadiazole Pyrimidin-2-yl Azetidine Azetidine’s smaller ring may improve conformational rigidity.
6-(Benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one (From ) Benzo[c][1,2,5]thiadiazole Methylthio-pyrimidinone N/A Distinct pyrimidinone core; sulfur enhances electron delocalization.

Key Observations :

Pyrazin-2-yl (CAS: 1704649-57-9) introduces a nitrogen-rich aromatic system, which may improve solubility in polar solvents but reduce membrane permeability .

Safety and Handling :

  • Analogous compounds (e.g., CAS: 1704649-57-9) require stringent safety protocols, including avoidance of heat and ignition sources (P210 code) and restricted access to children (P102 code) .

Table 2: Hypothetical Physicochemical Properties (Based on Structural Features)

Property Target Compound Pyrazine Analog (CAS: 1704649-57-9) Pyrimidine-Azetidine Analog (CAS: 1327529-01-0)
Molecular Weight ~450-470 g/mol ~440-460 g/mol ~430-450 g/mol
LogP (Predicted) ~3.5-4.0 (High lipophilicity) ~2.5-3.0 (Moderate lipophilicity) ~3.0-3.5
Hydrogen Bond Acceptors 8-10 10-12 9-11
Synthetic Complexity High (Fluorinated synthesis) Moderate High (Azetidine ring strain)

Research Findings and Limitations

  • Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of similar small molecules, suggesting that structural data for these compounds may rely on such tools .
  • Biological Activity: No direct activity data are provided in the evidence. However, fluorinated aromatic systems (as in the target compound) are often associated with enhanced bioavailability and kinase inhibition, while pyrimidine/oxadiazole hybrids are explored as antimicrobial agents .
  • Synthesis Challenges : The fluorophenyl and azetidine analogs likely require specialized reagents (e.g., fluorinating agents) or ring-closing strategies, increasing production costs .

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